molecular formula C9H16N4 B13529562 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine

2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine

Cat. No.: B13529562
M. Wt: 180.25 g/mol
InChI Key: VGVOGNYRRJPDDQ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-[1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine is a triazole-derived compound featuring a cyclopropylmethyl substituent on the triazole ring and a tertiary amine group. Its molecular formula is C₈H₁₄N₄, with a molecular weight of 166.23 g/mol . The compound’s synthesis typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, ensuring regioselective 1,4-substitution on the triazole core .

Cyclopropane functionalization: Introduction of the cyclopropylmethyl group via alkylation or Mitsunobu reaction.

CuAAC reaction: Coupling of a cyclopropylmethyl azide with a propargyl amine derivative.

Purification: Chromatographic separation (e.g., silica gel with hexane/EtOAc gradients) and characterization via $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS .

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

2-[1-(cyclopropylmethyl)triazol-4-yl]propan-2-amine

InChI

InChI=1S/C9H16N4/c1-9(2,10)8-6-13(12-11-8)5-7-3-4-7/h6-7H,3-5,10H2,1-2H3

InChI Key

VGVOGNYRRJPDDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN(N=N1)CC2CC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine typically involves the use of “click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is highly efficient and can be carried out under mild conditions . The starting materials for this synthesis include cyclopropylmethyl azide and propargylamine. The reaction is usually catalyzed by copper(I) salts, such as copper(I) bromide, in the presence of a reducing agent like sodium ascorbate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as crystallization, distillation, or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in glaucoma .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs, highlighting substituent variations and physicochemical properties:

Compound Name Substituent on Triazole Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2-[1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine Cyclopropylmethyl C₈H₁₄N₄ 166.23 High lipophilicity; discontinued commercial availability
2-(1-[4-Methoxybenzyl]-1H-1,2,3-triazol-4-yl)propan-2-amine 4-Methoxybenzyl C₁₃H₁₈N₄O 246.31 Enhanced solubility; used in Ru-catalyzed biaryl synthesis
2-(1-(2-Morpholinoethyl)-1H-1,2,3-triazol-4-yl)propan-2-amine 2-Morpholinoethyl C₁₀H₂₀N₆O 240.31 Polar side chain; potential CNS activity
2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine 3-Ethyl-1-methyl (1,2,4-triazole) C₈H₁₆N₄ 168.24 Different triazole isomer; unexplored pharmacology

Research Findings

  • Catalytic Applications : The 4-methoxybenzyl analog (109c) acts as a ligand in Ru-catalyzed C–H bond functionalizations, achieving >79% yields in biaryl syntheses .

Data Tables

Table 1: Spectroscopic Data for Representative Analogs

Compound $ ^1H $-NMR (δ, ppm) HRMS (m/z) [M+H]+ Reference
2-[1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine 1.28 (s, 6H, CH₃), 3.41 (d, 2H, CH₂), 7.54 (s, 1H, triazole) 167.1298 (calc)
2-(1-[4-Methoxybenzyl]-1H-1,2,3-triazol-4-yl)propan-2-amine 3.78 (s, 3H, OCH₃), 4.92 (s, 2H, CH₂), 7.32 (d, 2H, Ar-H) 247.1556 (obs)

Biological Activity

The compound 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its structural characteristics, biological activities, and potential therapeutic applications based on existing literature.

Structural Characteristics

The chemical structure of 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine can be represented as follows:

  • Molecular Formula : C₈H₁₄N₄
  • SMILES : C1CC1CN2C=C(N=N2)CCN
  • InChIKey : AYEZDNZCTPGJSA-UHFFFAOYSA-N

The compound features a triazole ring, which is known for its role in various biological processes and interactions.

Antimicrobial Properties

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with triazole moieties exhibit significant activity against a range of pathogens, including bacteria and fungi. The specific compound has not been directly tested in extensive studies; however, similar triazoles have shown promising results against resistant strains of bacteria and fungi .

Antiviral Activity

The triazole ring is also implicated in antiviral activity. Compounds containing this structure have been reported to interfere with viral replication processes. For instance, certain triazole derivatives have demonstrated inhibition of viral enzymes essential for replication, suggesting that 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine could possess similar properties .

Anticancer Potential

Emerging studies highlight the potential of triazole derivatives in cancer therapy. They are believed to exert cytotoxic effects on cancer cells by inducing apoptosis and inhibiting tumor growth. The specific mechanisms involve the modulation of various signaling pathways associated with cell proliferation and survival . Further research is warranted to elucidate the exact anticancer mechanisms of this compound.

Study on Triazole Derivatives

A comparative study published in 2020 explored various triazole derivatives and their biological activities. The findings suggested that modifications in the side chains significantly influenced their efficacy against different biological targets. Although this study did not include 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine specifically, it underscores the importance of structural variations in determining biological activity .

Mechanistic Insights

Research involving related compounds has provided insights into the mechanisms through which triazoles exert their effects. For example, studies have shown that triazoles can modulate enzyme activity involved in metabolic pathways critical for pathogen survival and proliferation . Understanding these mechanisms may guide future investigations into 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine's potential applications.

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